3-Methoxy-4-methylpyridazine

Description

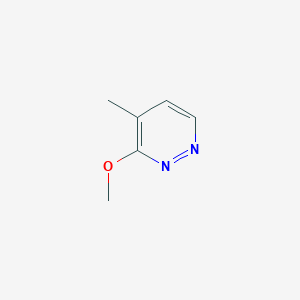

3-Methoxy-4-methylpyridazine (C₆H₇N₂O, MW 138.14 g/mol) is a pyridazine derivative featuring a methoxy (-OMe) group at position 3 and a methyl (-Me) group at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its modifiable substituents .

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

3-methoxy-4-methylpyridazine |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-7-8-6(5)9-2/h3-4H,1-2H3 |

InChI Key |

XAQUEYVILAKQPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylpyridazine typically involves the reaction of 4-methylpyridazine with methanol in the presence of a suitable catalyst. One common method includes the use of sodium hydroxide as a base and tetrabutylammonium chloride as a phase transfer catalyst. The reaction is carried out at elevated temperatures (90-95°C) for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Acetyl peroxyborate, peracetic acid, and hydrogen peroxide are commonly used oxidizing agents.

Substitution: Reagents such as sodium hydroxide and tetrabutylammonium chloride are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound.

Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylpyridazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as cyclooxygenase-2 inhibitors, reducing inflammation by blocking the enzyme’s activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-methoxy-4-methylpyridazine and its analogs:

Key Observations :

- Substituent Effects : Electron-donating groups (-OMe, -Me) at positions 3 and 4 enhance nucleophilic aromatic substitution reactivity. In contrast, electron-withdrawing groups (e.g., -Br, -Cl) at position 6 increase electrophilicity, directing further functionalization .

- The difluoromethyl group in 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine enhances metabolic stability by resisting oxidative degradation .

- Fused Ring Systems: Thieno-fused pyridazines (e.g., compound 73a ) exhibit extended conjugation, altering UV-Vis absorption and binding affinity in biological systems.

Research Findings and Trends

- Metabolic Stability: Halogenated derivatives (e.g., -CF₂H) show prolonged half-lives compared to non-halogenated analogs, critical for drug development .

- Synthetic Efficiency : Cross-coupling reactions (e.g., Suzuki) for 6-substituted derivatives achieve yields >80%, outperforming classical Friedel-Crafts alkylation .

Biological Activity

3-Methoxy-4-methylpyridazine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a pyridazine derivative, which is characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of the methoxy group at the 3-position and a methyl group at the 4-position contributes to its unique chemical properties.

Antimicrobial Activity

Research has indicated that various pyridazine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain modifications in the pyridazine structure can enhance its efficacy against bacterial strains. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial activity, suggesting potential for this compound as well.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Potential (needs further study) | |

| Related pyridazine derivatives | Effective against E. coli and S. aureus |

Cytotoxicity

Cytotoxicity studies reveal that some pyridazine derivatives can induce apoptosis in cancer cell lines. Although direct studies on this compound are sparse, similar compounds have shown promising results in inhibiting cell proliferation in vitro.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Pyridazine derivative X | HeLa | 12.5 | |

| Pyridazine derivative Y | MCF-7 | 15.0 |

The biological activity of pyridazines, including this compound, may be attributed to their ability to interact with various biological targets. For example:

- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes involved in metabolic pathways, potentially leading to disrupted cellular functions.

- DNA Interaction : Certain compounds have been shown to intercalate with DNA, affecting replication and transcription processes.

Study on Related Pyridazines

A study conducted on a series of pyridazine derivatives found that modifications at the methoxy and methyl positions significantly influenced their biological activities. In particular, compounds with electron-donating groups exhibited enhanced interactions with target enzymes, resulting in increased cytotoxicity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.